molecular formula C10H21N3O2 B1432519 Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate CAS No. 1553196-16-9

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate

Cat. No.: B1432519
CAS No.: 1553196-16-9
M. Wt: 215.29 g/mol
InChI Key: HOIJEFUAGLMIGM-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate is a piperazine-derived compound featuring a methyl ester group, an ethylamino linker, and a 4-methylpiperazine moiety. Its molecular formula is C₁₀H₂₁N₃O₂, with a molar mass of 215.29 g/mol. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility, bioavailability, and target interaction.

Properties

IUPAC Name

methyl 2-[2-(4-methylpiperazin-1-yl)ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-12-5-7-13(8-6-12)4-3-11-9-10(14)15-2/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIJEFUAGLMIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate involves several steps. One common method includes the reaction of 1-methylpiperazine with ethyl bromoacetate under basic conditions to form the intermediate compound, which is then further reacted with methylamine to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with four analogs, highlighting substituent variations and their implications:

Table 1: Key Properties of Methyl 2-{[2-(4-Methylpiperazin-1-yl)ethyl]amino}acetate and Analogues
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₁₀H₂₁N₃O₂ 215.29 4-methylpiperazine, ethylamino linker Moderate solubility, basic amine, flexible linker for target interaction
Methyl 2-(4-benzylpiperazin-1-yl)acetate C₁₄H₁₉N₂O₂ 247.31 4-benzylpiperazine Increased lipophilicity (logP ~2.1), potential CNS penetration due to benzyl group
Methyl 2-[4-(2-aminoacetyl)piperazin-1-yl]acetate C₉H₁₇N₃O₃ 215.25 4-(2-aminoacetyl)piperazine Enhanced polarity (logP ~-0.5), hydrogen bonding capacity from aminoacetyl group
2-[4-(Fmoc)piperazin-1-yl]acetic acid C₂₄H₂₆N₂O₅ 430.48 Fmoc-protected piperazine Bulky, UV-active; used in solid-phase peptide synthesis as a protective intermediate
Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate C₁₂H₁₅NO₂S 237.31 Phenylsulfanyl methyl Sulfur-containing; crystallographic data shows dihedral angles of ~85° between aromatic rings

Key Findings from Comparative Analysis

Lipophilicity and Solubility: The benzyl-substituted analog (C₁₄H₁₉N₂O₂) exhibits higher lipophilicity compared to the target compound, making it more suitable for blood-brain barrier penetration but less water-soluble .

Conformational Stability: The phenylsulfanyl-containing compound (C₁₂H₁₅NO₂S) demonstrates intramolecular C–H⋯O interactions and specific dihedral angles (85.77° and 85.22°), suggesting rigid conformational preferences that may limit binding flexibility compared to the ethylamino linker in the target compound .

Synthetic Utility :

  • The Fmoc-protected derivative (C₂₄H₂₆N₂O₅) serves as a transient intermediate in peptide synthesis, whereas the target compound’s lack of protective groups makes it more suitable for direct pharmacological evaluation .

Safety Profiles :

  • Piperazine derivatives with bulky substituents (e.g., benzyl or Fmoc groups) may exhibit higher irritancy or toxicity, as indicated in safety data sheets (SDS) . The target compound’s simpler structure could imply a milder toxicity profile, though empirical data is required.

Biological Activity

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate, known by its CAS number 1553196-16-9, is a chemical compound with significant potential in pharmaceutical applications due to its unique structural properties. The molecular formula is C10H21N3O2, and it has a molecular weight of 215.29 g/mol. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • SMILES : CN1CCN(CC1)CCNCC(=O)OC
  • InChI : InChI=1S/C10H21N3O2/c1-12-5-7-13(8-6-12)4-3-11-9-10(14)15-2/h11H,3-9H2,1-2H3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing signaling pathways.

Biological Activity and Applications

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that derivatives containing piperazine moieties exhibit antimicrobial properties. For instance, compounds synthesized from piperazine have shown moderate to good activity against various microorganisms such as Staphylococcus aureus and Enterococcus faecalis .

Antiproliferative Effects

In vitro studies have demonstrated that related compounds can exhibit antiproliferative effects on cancer cell lines. For example, analogs similar to this compound were tested against lung cancer cell lines A431 and H1975, showing varying degrees of potency .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
1-MethylpiperazineBasic piperazine structureUsed in synthesis of pharmaceuticals like sildenafil
2-(4-Methyl-piperazin-1-yl)-ethylamineSimilar amine functionalityExhibits moderate antimicrobial properties

The unique combination of the methyl group and the piperazine ring in this compound enhances its solubility and bioavailability compared to its analogs.

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of compounds related to this compound.

  • Synthesis and Antimicrobial Testing : A study synthesized Mannich base derivatives using methyl piperazine and evaluated their antimicrobial activities against various pathogens. Some derivatives exhibited significant activity, indicating the potential for further development .
  • Antiproliferative Assays : Another study assessed the antiproliferative effects of furanopyrimidine-based compounds against lung cancer cell lines, revealing that modifications in the side chains could enhance selectivity towards mutant EGFR receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate
Reactant of Route 2
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Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate

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